molecular formula C13H15BrO3 B11052416 Methyl 4-bromo-2,2-dimethyl-3-oxo-4-phenylbutanoate

Methyl 4-bromo-2,2-dimethyl-3-oxo-4-phenylbutanoate

Cat. No.: B11052416
M. Wt: 299.16 g/mol
InChI Key: KQEWXZSJNNSOTI-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,2-dimethyl-3-oxo-4-phenylbutanoate is an organic compound with the molecular formula C13H15BrO3. It is a derivative of butanoic acid, featuring a bromine atom, a phenyl group, and a methyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2,2-dimethyl-3-oxo-4-phenylbutanoate typically involves the bromination of a precursor compound, followed by esterification. One common method involves the reaction of 4-phenyl-2,2-dimethyl-3-oxobutanoic acid with bromine in the presence of a suitable catalyst, such as iron(III) bromide. The resulting brominated product is then esterified using methanol and an acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,2-dimethyl-3-oxo-4-phenylbutanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Nitric acid or sulfuric acid for nitration and sulfonation, respectively.

Major Products

    Substitution: Formation of 4-hydroxy-2,2-dimethyl-3-oxo-4-phenylbutanoate.

    Reduction: Formation of 4-bromo-2,2-dimethyl-3-hydroxy-4-phenylbutanoate.

    Oxidation: Formation of nitro or sulfonic acid derivatives of the phenyl group.

Scientific Research Applications

Methyl 4-bromo-2,2-dimethyl-3-oxo-4-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2,2-dimethyl-3-oxo-4-phenylbutanoate depends on its specific application. In chemical reactions, the bromine atom and carbonyl group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-4-oxo-4-phenylbutanoate: Similar structure but with the bromine atom at a different position.

    Ethyl 3-bromo-4-oxo-4-phenylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-hydroxy-4-phenylbutanoate: Similar structure but with a hydroxyl group instead of a bromine atom.

Uniqueness

Methyl 4-bromo-2,2-dimethyl-3-oxo-4-phenylbutanoate is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and potential applications. Its specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

IUPAC Name

methyl 4-bromo-2,2-dimethyl-3-oxo-4-phenylbutanoate

InChI

InChI=1S/C13H15BrO3/c1-13(2,12(16)17-3)11(15)10(14)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

KQEWXZSJNNSOTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C(C1=CC=CC=C1)Br)C(=O)OC

Origin of Product

United States

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